Puromycin dihydrochloride is an aminonucleoside antibiotic derived from the bacterium Streptomyces alboniger. It is primarily recognized for its role as a potent inhibitor of protein synthesis across various organisms, including bacteria, fungi, and mammalian cells. The compound has been widely utilized in research settings, particularly in studies involving gene expression and protein synthesis.
The synthesis of puromycin dihydrochloride involves extraction from Streptomyces alboniger cultures followed by purification processes. The compound can also be synthesized chemically through various organic synthesis techniques that involve the modification of nucleoside structures.
The extraction process typically includes fermentation of Streptomyces alboniger in a suitable growth medium, followed by isolation steps such as filtration and chromatography to purify the antibiotic. The final product is crystallized as puromycin dihydrochloride, which is then characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .
Puromycin consists of a purine base linked to a sugar moiety (deoxyribose) and an amino acid side chain. Its molecular formula is C₁₈H₂₁N₅O₅S, and it has a molecular weight of approximately 367.46 g/mol. The structure features a unique arrangement that allows it to mimic aminoacyl-tRNA, enabling its role in disrupting protein synthesis .
Puromycin dihydrochloride functions by binding to the ribosomal A-site and mimicking aminoacyl-tRNA. This interaction leads to premature termination of peptide chains during translation, effectively halting protein synthesis .
The mechanism by which puromycin exerts its effects involves several key processes:
Puromycin dihydrochloride has numerous applications in scientific research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3